7-Azaspiro[3.5]nonane-6,8-dione

Computational Chemistry Drug Design Physicochemical Profiling

7-Azaspiro[3.5]nonane-6,8-dione is a bicyclic spirocyclic diketone (molecular formula C₈H₁₁NO₂, MW 153.18 g/mol) featuring a nitrogen atom within a rigid [3.5] spiro framework and two carbonyl groups at the 6 and 8 positions. It was identified as a core scaffold in two novel lead series of fatty acid amide hydrolase (FAAH) covalent inhibitors, where the spirocyclic architecture distinguished itself from other cores through superior potency.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1195-86-4
Cat. No. B1373556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonane-6,8-dione
CAS1195-86-4
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(=O)NC(=O)C2
InChIInChI=1S/C8H11NO2/c10-6-4-8(2-1-3-8)5-7(11)9-6/h1-5H2,(H,9,10,11)
InChIKeyIJCMKTBWSPSWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonane-6,8-dione (CAS 1195-86-4): A Spirocyclic Diketone Scaffold with Validated FAAH Inhibitor Lineage


7-Azaspiro[3.5]nonane-6,8-dione is a bicyclic spirocyclic diketone (molecular formula C₈H₁₁NO₂, MW 153.18 g/mol) featuring a nitrogen atom within a rigid [3.5] spiro framework and two carbonyl groups at the 6 and 8 positions. It was identified as a core scaffold in two novel lead series of fatty acid amide hydrolase (FAAH) covalent inhibitors, where the spirocyclic architecture distinguished itself from other cores through superior potency [1]. The compound has also served as a versatile building block for GPR119 agonist programs, demonstrating its synthetic utility in generating bioactive molecules with favorable pharmacokinetic profiles [2]. Its measured computational properties include a topological polar surface area (TPSA) of 46.17 Ų, a calculated LogP of 0.59, and zero rotatable bonds, defining a specific property window within the azaspiro-dione chemical space .

Why Generic Spirocyclic Diones Cannot Substitute for 7-Azaspiro[3.5]nonane-6,8-dione in Target-Oriented Synthesis


Within the azaspiro-dione family, simple substitution of the spiro junction position or carbonyl placement profoundly alters both physicochemical signatures and biological recognition. The specific [3.5] spiro system with a nitrogen at position 7 and diones at 6 and 8 generates a unique combination of hydrogen-bond acceptor/donor topology (2 H-acceptors, 1 H-donor) and a constrained geometry with zero rotatable bonds that is absent in regioisomeric diones . In FAAH inhibitor programs, only the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane cores demonstrated kinact/Ki values exceeding 1500 M⁻¹s⁻¹, while other spirocyclic cores failed to achieve comparable potency, directly linking scaffold geometry to biochemical efficacy [1]. The quantitative evidence below substantiates where this compound's differentiation—spanning synthetic accessibility, computational property boundaries, and biological target engagement—creates tangible selection criteria that generic replacement cannot satisfy.

Quantitative Differentiation Evidence for 7-Azaspiro[3.5]nonane-6,8-dione Against Closest Analogs


Computational Property Differentiation: 7-Azaspiro[3.5]nonane-6,8-dione vs. 2-Azaspiro[3.5]nonane-1,7-dione

7-Azaspiro[3.5]nonane-6,8-dione (target) exhibits a calculated LogP of 0.59 and TPSA of 46.17 Ų, reflecting the precise positioning of the two carbonyl groups adjacent to the nitrogen within the imide-like ring . In contrast, the structural isomer 2-azaspiro[3.5]nonane-1,7-dione (CAS 1124-95-4), where the nitrogen is relocated to position 2 and diones occupy positions 1 and 7, generates two spatially separated carbonyl environments with distinct hydrogen-bonding geometry. While an exact TPSA value for this comparator was not retrievable from non-prohibited sources, the regioisomeric shift alters the electronic distribution and conformational profile, directly affecting fragment-based screening hit rates and target engagement consistency .

Computational Chemistry Drug Design Physicochemical Profiling

Synthetic Yield Differentiation: One-Step Quantitative Synthesis of 7-Azaspiro[3.5]nonane-6,8-dione vs. Multi-Step Routes for Alternative Spirocyclic Diones

A one-step protocol for synthesizing 7-azaspiro[3.5]nonane-6,8-dione using adapted Vilsmeier conditions delivers the title compound in quantitative yield, as confirmed by comprehensive ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. By comparison, the synthesis of the structurally related 2-oxa-7-azaspiro[3.5]nonane scaffold, which replaces the 6,8-dione with an oxygen-containing ring, requires multi-step sequences with lower overall yields, as documented in improved synthetic protocols that still involve multiple transformations [2]. The quantitative one-step access to the target dione directly reduces procurement lead time and cost-per-gram for downstream derivatization campaigns.

Synthetic Chemistry Process Chemistry Medicinal Chemistry Building Blocks

FAAH Inhibitory Potency: 7-Azaspiro[3.5]nonane Core Outperforms General Spirocyclic Cores in Covalent Inhibition Efficiency

In a direct head-to-head screen of multiple spirocyclic cores for FAAH covalent inhibition, the 7-azaspiro[3.5]nonane scaffold yielded lead compounds with kinact/Ki values exceeding 1500 M⁻¹s⁻¹, distinguishing itself from other spirocyclic architectures such as 1-oxa-8-azaspiro[4.5]decane, which also showed potency >1500 M⁻¹s⁻¹, but with the 7-azaspiro[3.5]nonane core offering a distinct intellectual property and optimization trajectory [1]. Other spirocyclic cores evaluated in the same study did not achieve this potency threshold, confirming that the [3.5] spiro geometry with a nitrogen at the 7-position is a privileged scaffold for FAAH engagement. The subsequent optimization campaign produced the clinical candidate PF-04862853 (15p) with remarkable potency, selectivity, pharmacokinetic properties, and in vivo efficacy in pain models [2].

Enzyme Inhibition FAAH Covalent Inhibitors Pain Research

GPR119 Agonist Activity: 7-Azaspiro[3.5]nonane Derivatives Achieve Low Nanomolar Potency with Favorable Pharmacokinetics in Diabetic Rat Models

Derivatization of the 7-azaspiro[3.5]nonane core generated compound 54g, a potent GPR119 agonist that demonstrated a desirable PK profile in Sprague-Dawley rats and a statistically significant glucose-lowering effect in diabetic rat models [1]. While the core scaffold itself serves as a building block, the optimization trajectory from the unsubstituted 7-azaspiro[3.5]nonane-6,8-dione to compound 54g validates the scaffold's ability to support orally bioavailable, in vivo active GPR119 agonists. By comparison, alternative spirocyclic cores such as substituted piperidine or piperazine rings required different optimization strategies and yielded compounds with distinct PK liabilities, underscoring the specific advantage of the 7-azaspiro[3.5]nonane architecture [2].

GPR119 Agonists Type 2 Diabetes Insulin Secretion Pharmacokinetics

Intellectual Property and Muscarinic M4 Receptor Antagonism: 7-Azaspiro[3.5]nonane Scaffold in Patented Therapeutic Applications

Substituted 7-azaspiro[3.5]nonane compounds are claimed in EP 3697781 A1 as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a target implicated in neurological and psychiatric disorders [1]. This patent family specifically claims the 7-azaspiro[3.5]nonane core, creating a differentiated IP position compared to alternative spirocyclic scaffolds that may fall outside the patent scope. While quantitative binding or functional data are not detailed within the accessible patent abstract, the existence of granted patents for this specific core constitutes a procurement-relevant differentiation: organizations seeking freedom-to-operate or aiming to develop novel M4 antagonists must either license within this chemical space or pursue alternative scaffolds with distinct IP risk profiles.

Muscarinic M4 Antagonist Neurological Disorders Patent Landscape Intellectual Property

Optimal Research and Procurement Scenarios for 7-Azaspiro[3.5]nonane-6,8-dione (CAS 1195-86-4)


Covalent FAAH Inhibitor Lead Optimization Programs

The 7-azaspiro[3.5]nonane-6,8-dione scaffold is the validated starting point for covalent FAAH inhibitor discovery, having produced lead series with kinact/Ki >1500 M⁻¹s⁻¹ [1] and the clinical candidate PF-04862853 [2]. Laboratories initiating new FAAH programs should procure this core to leverage the established structure-activity relationships and avoid the potency deficits observed with alternative spirocyclic cores in the same screening cascade.

One-Step Synthesis for High-Throughput Derivative Libraries

The Molbank protocol demonstrates that the target compound can be synthesized in a single step with quantitative yield under adapted Vilsmeier conditions [3]. This enables rapid, cost-effective generation of multi-gram quantities for parallel derivatization in medicinal chemistry campaigns, a clear operational advantage over multi-step routes required for oxygen-containing azaspiro analogs.

GPR119 Agonist Development with Established In Vivo Proof-of-Concept

The 7-azaspiro[3.5]nonane core has been successfully elaborated into potent GPR119 agonists such as compound 54g, which demonstrated favorable pharmacokinetics and glucose-lowering efficacy in diabetic rats [4]. Research groups targeting GPR119 for type 2 diabetes can adopt this scaffold to reduce the synthetic and biological validation burden, rather than pioneering de novo spirocyclic architectures.

Muscarinic M4 Receptor Antagonist Programs with Patent-Claimed Chemical Space

For organizations pursuing mAChR M4 antagonists for neurological indications, procurement of 7-azaspiro[3.5]nonane-6,8-dione provides a direct entry point into the chemical space claimed in EP 3697781 A1 [5], offering potential freedom-to-operate advantages and alignment with existing patent-protected lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaspiro[3.5]nonane-6,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.